Tert-butyl 4-(4-ethoxy-4-oxobutan-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-ethoxy-4-oxobutan-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H29NO4. It is a piperidine derivative that has found applications in various fields of scientific research and industry. This compound is known for its unique structural features, which include a tert-butyl group, an ethoxy group, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-ethoxy-4-oxobutan-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with ethyl 4-chloro-4-oxobutanoate. This reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The resulting intermediate is then subjected to further reactions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-ethoxy-4-oxobutan-2-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl 4-(4-ethoxy-4-oxobutan-2-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-ethoxy-4-oxobutan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy)piperidine-1-carboxylate: This compound has a similar structure but includes trifluoromethyl groups, which can alter its reactivity and applications.
Tert-butyl 4-(4-ethoxy-4-oxobutan-2-yl)piperidine-1-carboxylate: Another similar compound with slight variations in the substituents on the piperidine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-(4-ethoxy-4-oxobutan-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-6-20-14(18)11-12(2)13-7-9-17(10-8-13)15(19)21-16(3,4)5/h12-13H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPOMYCFJHDIJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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